REACTION_CXSMILES
|
C(=O)(O)[O-].[NH4+].[CH2:6]([N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:7][N:8]([CH2:13][C:14]([O-:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11].[NH4+].[Fe:27]>>[Fe:27].[CH2:7]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])[CH2:6][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20] |f:0.1,2.3.4|
|
Name
|
ammonium bicarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Name
|
ferric ammonium EDTA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)(O)[O-].[NH4+].[CH2:6]([N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:7][N:8]([CH2:13][C:14]([O-:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11].[NH4+].[Fe:27]>>[Fe:27].[CH2:7]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])[CH2:6][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20] |f:0.1,2.3.4|
|
Name
|
ammonium bicarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Name
|
ferric ammonium EDTA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)(O)[O-].[NH4+].[CH2:6]([N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:7][N:8]([CH2:13][C:14]([O-:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11].[NH4+].[Fe:27]>>[Fe:27].[CH2:7]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])[CH2:6][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20] |f:0.1,2.3.4|
|
Name
|
ammonium bicarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Name
|
ferric ammonium EDTA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |